molecular formula C8H9ClO4 B14354144 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride CAS No. 93563-95-2

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride

Katalognummer: B14354144
CAS-Nummer: 93563-95-2
Molekulargewicht: 204.61 g/mol
InChI-Schlüssel: SQFXWBFODISCBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride typically involves the formation of a tricyclic orthoester. One common method includes the generation of a dioxolenium ion from a precursor compound, followed by intramolecular trapping by a hydroxy group . The reaction conditions often involve heating in the presence of a base such as 2,4,6-trimethylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like 2,4,6-trimethylpyridine and organometallic reagents . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted tricyclic compounds .

Wissenschaftliche Forschungsanwendungen

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4,10-Trioxatricyclo[3311~3,7~]decane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations

Eigenschaften

CAS-Nummer

93563-95-2

Molekularformel

C8H9ClO4

Molekulargewicht

204.61 g/mol

IUPAC-Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-3-carbonyl chloride

InChI

InChI=1S/C8H9ClO4/c9-7(10)8-11-4-1-5(12-8)3-6(2-4)13-8/h4-6H,1-3H2

InChI-Schlüssel

SQFXWBFODISCBR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1OC(O2)(O3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.